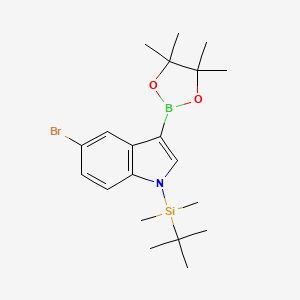
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 2377610-88-1. Its molecular weight is 436.27 and it has the IUPAC name 5-bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H31BBrNO2Si . Unfortunately, the search results do not provide a detailed structural analysis.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 436.27 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this specific compound.科学的研究の応用
Asymmetric Synthesis
Organoboron compounds like this one are of significant utility in asymmetric synthesis . They provide access to a broad array of diverse molecules with high enantioselectivity . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Stereospecific Functionalizations and Transformations
The compound can undergo stereospecific functionalizations and transformations . These transformations, which retain the high enantioenrichment of the starting boronic ester, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Protodeboronation
The compound can be used in protodeboronation . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Hydrolysis
Phenylboronic pinacol esters, like this compound, are only marginally stable in water . Therefore, they can be used to study the hydrolysis of boronic esters .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Safety and Hazards
作用機序
Target of Action
It’s known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the compound’s primary targets could be the organic groups involved in these reactions.
Mode of Action
The compound, being a boronic acid pinacol ester, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid pinacol ester transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . It enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects include the creation of complex organic structures, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis , which could influence their bioavailability and stability. The rate of this reaction is strongly influenced by pH and can be considerably accelerated at physiological pH .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of complex organic structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic acid pinacol ester . Additionally, the presence of a palladium catalyst and appropriate organic groups is necessary for the Suzuki-Miyaura cross-coupling reaction to occur .
特性
IUPAC Name |
[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJFXMSQLQDCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BBrNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

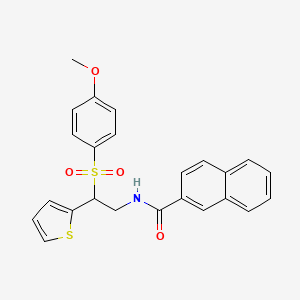
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
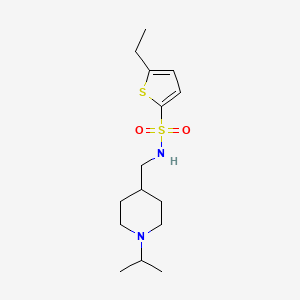
![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)
![2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2399213.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)
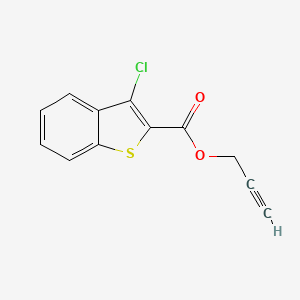
![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)
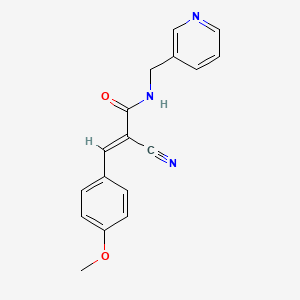
![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)
![Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2399228.png)

![5-Tert-butyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2399231.png)